The synthesis of NSC 368390 was part of a broader initiative to develop anticancer agents. It stemmed from the initial discovery of the antitumor activity of a related compound, NSC 339768, against L1210 leukemia and B16 melanoma in the National Cancer Institute's Developmental Therapeutics Program. [] Following this discovery, an extensive analog synthesis program was undertaken, resulting in the creation and testing of over 200 derivatives. [] NSC 368390 emerged from this program as a promising candidate due to its efficacy against a range of human solid tumors and its water solubility, a desirable property for drug development. []
The molecular structure of NSC 368390 features a central quinoline ring system. At position 2 of the quinoline, a 2'-fluoro-1,1'-biphenyl-4-yl group is attached. Further substitutions include a fluorine atom at position 6 and a methyl group at position 3 of the quinoline ring. A carboxylic acid group, present as its sodium salt, is found at position 4 of the quinoline. []
NSC 368390 functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine nucleotide biosynthetic pathway. [] This pathway is essential for the production of pyrimidine nucleotides, the building blocks of DNA and RNA. By inhibiting DHODH, NSC 368390 disrupts the de novo synthesis of pyrimidine nucleotides, leading to a depletion of these critical precursors for DNA and RNA synthesis. This depletion ultimately results in cell death, particularly in rapidly dividing cancer cells that rely heavily on de novo pyrimidine synthesis. []
The primary physical property highlighted in the research is the water solubility of NSC 368390. [] This characteristic is particularly important for its development as a pharmaceutical agent, as it allows for various routes of administration, including intravenous, intraperitoneal, subcutaneous, and oral. [] The papers do not provide detailed information on other physical and chemical properties.
The primary scientific application of NSC 368390 lies in its potential as an anticancer agent. Preclinical studies have shown its efficacy against a broad spectrum of human tumor xenografts, including breast, lung, stomach, and colon cancers. [] Its water solubility makes it amenable to various routes of administration, further enhancing its therapeutic potential. []
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0